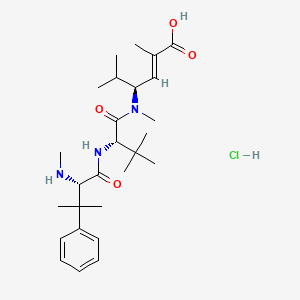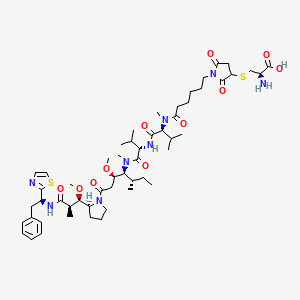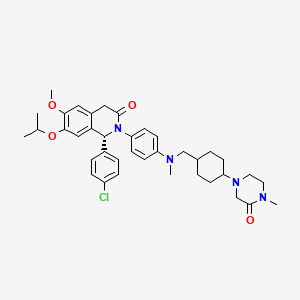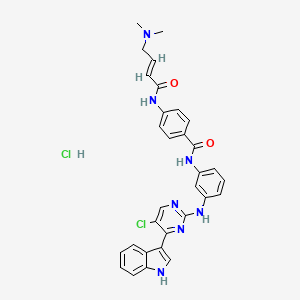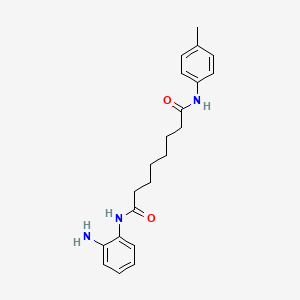
Rosuvastatin D6 Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rosuvastatin D6 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
Scientific Research Applications
1. Rosuvastatin as a Probe in Clinical Drug-Drug Interaction Studies
Rosuvastatin is frequently used as a probe substrate in clinical drug-drug interaction (DDI) studies to investigate transporter inhibition. Its role in evaluating the interaction with transporters like OATP1B1, OATP1B3, OATP1A2, OATP2B1, and others is significant in understanding drug absorption and disposition in humans (Johnson et al., 2017).
2. Investigation in Pharmacogenetics and Pharmacokinetics
Rosuvastatin's hepatic uptake involves multiple transporters, making it a subject of interest in pharmacogenetic and pharmacokinetic studies. These studies reveal how genetic polymorphisms in transporter genes can influence the drug's disposition and variability in response among individuals (Ho et al., 2006).
3. Formulation Research for Enhanced Drug Delivery
Research in formulating rosuvastatin, such as in fast-dissolving tablets, focuses on enhancing its solubility and bioavailability. This is particularly significant for patient populations like pediatric and geriatric patients (Singh et al., 2014).
4. Study of Rosuvastatin in Disease Models
Rosuvastatin has been studied for its anti-inflammatory and anti-apoptotic effects in disease models like dextran sulfate sodium-induced colitis. This research sheds light on its potential beyond cholesterol regulation, exploring its role in inflammatory and oxidative stress pathways (Shin et al., 2017).
5. Exploration of Rosuvastatin's Role in Chemoprevention
The potential of rosuvastatin as a chemopreventive agent, particularly in conditions like melanoma, has been explored. This involves studying its effect on cellular pathways related to carcinogenesis and tumor growth (Maj et al., 2016).
6. Rosuvastatin in Cardiovascular Health Research
Studies have investigated the impact of rosuvastatin on cardiovascular health, particularly its effect on atherosclerosis progression and lipid profile improvement. This research is pivotal in understanding how statins can be used in cardiovascular disease prevention and management (Keating & Robinson, 2008).
properties
Molecular Formula |
C22H21D6FN3NaO6S |
|---|---|
Molecular Weight |
509.56 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)


